2'-(butan-2-yl)-N-(1H-indol-5-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a spirocyclic structure. Let’s break it down:
- The indole moiety (1H-indol-5-yl) is a fused bicyclic system containing a benzene ring and a pyrrole ring.
- The cyclopentane-1,3’-isoquinoline portion forms a spiro connection with the indole ring.
- The butan-2-yl group is attached to the indole nitrogen.
- The 1’-oxo indicates a ketone group at the 1’ position.
- This compound has potential biological activity due to its unique structure.
Preparation Methods
- One synthetic route involves the base-promoted formation of fused β-carbolines from 2-(1H-indol-3-yl)cyclohexan-1-ones , aldehydes, and ammonium salts .
- Industrial production methods may vary, but efficient synthesis routes are essential for large-scale production.
Chemical Reactions Analysis
- Reactions: It can undergo various transformations, including oxidation, reduction, and substitution.
- Common reagents:
Oxidation: Oxidizing agents like KMnO₄ or PCC.
Reduction: Reducing agents like NaBH₄ or LiAlH₄.
Substitution: Acid-catalyzed or base-catalyzed substitutions.
- Major products: Diverse β-carboline derivatives, each with distinct biological properties.
Scientific Research Applications
Chemistry: Studying its reactivity, stability, and novel derivatives.
Biology: Investigating its interactions with enzymes, receptors, and cellular processes.
Medicine: Exploring its potential as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: Developing synthetic methodologies or applications in materials science.
Mechanism of Action
- The compound likely interacts with specific molecular targets, affecting cellular pathways.
- Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
Chemical Structure and Properties
The compound features a spirocyclic structure, which is known for its unique properties and biological activities. The presence of an indole moiety suggests potential interactions with various biological targets, particularly in neuropharmacology and oncology.
Structural Formula
The structural formula can be represented as follows:
This indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms in the compound.
Anticancer Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit significant anticancer properties. For instance, spirocyclic compounds have been shown to induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study:
A study on related spirocyclic compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the modulation of the PI3K/Akt signaling pathway, leading to increased apoptosis rates.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that derivatives of spirocyclic compounds can inhibit the growth of several bacterial strains.
Table 1: Antimicrobial Activity Against Various Bacteria
Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 25 |
Escherichia coli | 12 | 30 |
Pseudomonas aeruginosa | 10 | 40 |
Neuropharmacological Effects
The indole component of the compound suggests potential neuropharmacological effects. Indole derivatives are often studied for their ability to modulate neurotransmitter systems, particularly serotonin receptors.
Research Findings:
A docking study indicated that the compound could serve as a potential ligand for serotonin receptors, which are critical in treating depression and anxiety disorders.
The proposed mechanism of action for the biological activity of this compound involves:
- Receptor Binding: Interaction with specific receptors (e.g., serotonin receptors).
- Signal Transduction: Modulation of intracellular signaling pathways.
- Gene Expression: Alteration in gene expression profiles leading to apoptosis in cancer cells or inhibition of microbial growth.
Properties
Molecular Formula |
C26H29N3O2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-butan-2-yl-N-(1H-indol-5-yl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H29N3O2/c1-3-17(2)29-25(31)21-9-5-4-8-20(21)23(26(29)13-6-7-14-26)24(30)28-19-10-11-22-18(16-19)12-15-27-22/h4-5,8-12,15-17,23,27H,3,6-7,13-14H2,1-2H3,(H,28,30) |
InChI Key |
ZESYYKVHASWWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NC4=CC5=C(C=C4)NC=C5 |
Origin of Product |
United States |
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